molecular formula C18H20N6O B7007019 N-benzyl-2-tert-butyl-N-pyridin-2-yltetrazole-5-carboxamide

N-benzyl-2-tert-butyl-N-pyridin-2-yltetrazole-5-carboxamide

Cat. No.: B7007019
M. Wt: 336.4 g/mol
InChI Key: DWPWSVOOOHFNCC-UHFFFAOYSA-N
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Description

N-benzyl-2-tert-butyl-N-pyridin-2-yltetrazole-5-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzyl group, a tert-butyl group, a pyridinyl group, and a tetrazole ring

Properties

IUPAC Name

N-benzyl-2-tert-butyl-N-pyridin-2-yltetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O/c1-18(2,3)24-21-16(20-22-24)17(25)23(15-11-7-8-12-19-15)13-14-9-5-4-6-10-14/h4-12H,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWPWSVOOOHFNCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1N=C(N=N1)C(=O)N(CC2=CC=CC=C2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-tert-butyl-N-pyridin-2-yltetrazole-5-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an azide with a nitrile compound under acidic or basic conditions.

    Introduction of the Pyridinyl Group: The pyridinyl group can be introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with an appropriate electrophile.

    Attachment of the Benzyl and Tert-butyl Groups: The benzyl and tert-butyl groups can be introduced through alkylation reactions using benzyl halides and tert-butyl halides, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-tert-butyl-N-pyridin-2-yltetrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific groups within the molecule are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles or electrophiles, appropriate solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

N-benzyl-2-tert-butyl-N-pyridin-2-yltetrazole-5-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.

    Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-tert-butyl-N-pyridin-2-yltetrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the target molecule involved.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-tert-butylamine: Shares the benzyl and tert-butyl groups but lacks the pyridinyl and tetrazole moieties.

    N-tert-butylbenzylamine: Similar structure but without the pyridinyl and tetrazole groups.

    N-benzyl-2-methylpropan-2-amine: Contains the benzyl and tert-butyl groups but differs in the remaining structure.

Uniqueness

N-benzyl-2-tert-butyl-N-pyridin-2-yltetrazole-5-carboxamide is unique due to the presence of the tetrazole ring and the pyridinyl group, which impart distinct chemical properties and potential applications. The combination of these functional groups makes it a versatile compound for various scientific research applications.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

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